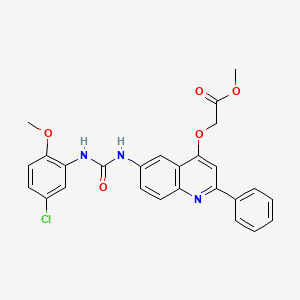

Methyl 2-((6-(3-(5-chloro-2-methoxyphenyl)ureido)-2-phenylquinolin-4-yl)oxy)acetate

Description

Methyl 2-((6-(3-(5-chloro-2-methoxyphenyl)ureido)-2-phenylquinolin-4-yl)oxy)acetate is a quinoline-based compound featuring a ureido substituent linked to a 5-chloro-2-methoxyphenyl group and a methyl ester moiety. The chloro and methoxy groups enhance electron-withdrawing and lipophilic properties, while the ester group modulates solubility and reactivity.

Properties

IUPAC Name |

methyl 2-[6-[(5-chloro-2-methoxyphenyl)carbamoylamino]-2-phenylquinolin-4-yl]oxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22ClN3O5/c1-33-23-11-8-17(27)12-22(23)30-26(32)28-18-9-10-20-19(13-18)24(35-15-25(31)34-2)14-21(29-20)16-6-4-3-5-7-16/h3-14H,15H2,1-2H3,(H2,28,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJYUKCZXIJNWPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC3=C(C=C2)N=C(C=C3OCC(=O)OC)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22ClN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-((6-(3-(5-chloro-2-methoxyphenyl)ureido)-2-phenylquinolin-4-yl)oxy)acetate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article will explore its biological activity, including mechanisms of action, cytotoxicity, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

- Molecular Formula: C₁₉H₁₆ClN₃O₄

- Molecular Weight: 385.8 g/mol

This compound features a quinoline core, which is often associated with various biological activities, including anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit certain kinases involved in cancer progression, particularly those related to neurodegenerative diseases and inflammatory responses.

- Receptor Modulation: It has been shown to bind to various receptors, potentially altering signaling pathways that lead to cell proliferation or apoptosis.

Cytotoxicity Studies

Research has demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. Below is a summary of findings from selected studies:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 30.12 | Induces apoptosis |

| HeLa (Cervical Cancer) | 70.74 | Significant proliferation inhibition |

| HepG2 (Liver Cancer) | 1.45 | High cytotoxicity |

These results indicate that the compound has varying levels of effectiveness against different cancer types, with the highest potency observed in liver cancer cells.

Case Studies

-

Neurodegenerative Disease Models:

In models simulating Parkinson's disease, this compound demonstrated protective effects on neuronal cells by reducing oxidative stress markers and promoting cell survival. -

Inflammation Studies:

The compound has shown promise in reducing inflammatory markers in vitro, suggesting potential applications in treating conditions like rheumatoid arthritis. In these studies, it inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Yield

Compounds with halogenated aryl ureido groups, such as Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f) , exhibit reduced yields (89.1%) compared to trifluoromethyl-substituted analogs (e.g., 10d , 93.4% yield) . This suggests that electron-withdrawing groups like chloro may slightly hinder reaction efficiency, possibly due to steric or electronic effects during synthesis. The target compound’s 5-chloro-2-methoxyphenyl ureido group may similarly influence its synthetic yield, though specific data are unavailable.

Physicochemical Properties

- Lipophilicity (LogP): Ethyl 2-[4-(6-methyl-4-phenylquinolin-2-yl)phenoxy]acetate (XLogP3: 6.1) demonstrates high lipophilicity due to its aromatic quinoline and phenyl groups . The target compound’s methyl ester (vs. ethyl) and additional ureido group may reduce its LogP slightly but retain significant hydrophobicity, favoring membrane permeability.

- Solubility: The acetic acid derivative (6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid benefits from enhanced aqueous solubility due to its carboxylic acid group . In contrast, the methyl ester in the target compound likely reduces solubility, prioritizing lipophilicity for cellular uptake.

Pharmacological Potential

Quinoline derivatives, such as (6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid, are explored for anticancer and anti-inflammatory applications . The target compound’s ureido group may improve target binding affinity, as seen in 10d–10f, where ureido-thiazole-piperazine hybrids show promise in kinase inhibition . The 5-chloro-2-methoxyphenyl substituent could further enhance selectivity for specific biological targets, such as tyrosine kinases or inflammatory mediators.

Data Table: Key Properties of Comparable Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.